4,6-Dimethoxyindole
Overview
Description
4,6-Dimethoxyindole is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two methoxy groups attached to the indole ring system at positions 4 and 6. This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block for the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of 4,6-dimethoxyindole has been described in the literature, with methods focusing on the formylation or oxalylation reactions that lead to substitution at position 7 of the indole ring. This reactivity is distinct from the typical 3-substitution characteristic of other indoles . Additionally, the compound can be synthesized through reactions with aryl aldehydes and phosphoryl chloride, yielding tetrahydro- and dihydro-indolo[3,2-b]carbazoles .
Molecular Structure Analysis
The molecular structure of 4,6-dimethoxyindole is defined by the indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The two methoxy groups at positions 4 and 6 influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical entities .
Chemical Reactions Analysis
4,6-Dimethoxyindole exhibits a range of chemical behaviors under different conditions. It can undergo bromination, provided there is an electron-withdrawing group present, leading to various brominated products . The presence of a 2-methyl substituent alters its reactivity, preventing oxidative dimerization but allowing for electrophilic substitution and addition reactions . Reactions with oxalyl chloride have been shown to yield glyoxyloyl chloride derivatives , while nitration with nitric acid can produce nitro-indoles . Acid-catalyzed reactions with ketones result in the formation of pyrrolo[a]indoles , and aldol condensation of N-alkylated derivatives can synthesize pyrroloindole-4-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dimethoxyindole are influenced by its molecular structure. The electron-donating methoxy groups increase the electron density on the indole ring, which can affect its boiling point, solubility, and stability. These properties are crucial for its reactivity in various chemical reactions, such as bromination, nitration, and condensation processes . The presence of substituents on the indole ring can further modify these properties, as seen in the synthesis of derivatives with different substituents at the C-5 and C-6 positions .
Scientific Research Applications
1. Bromination and Nitration Reactions
4,6-Dimethoxyindole demonstrates significant reactivity in bromination and nitration reactions. Mitchell et al. (2012) describe the effective bromination of activated 4,6-dimethoxyindoles with various products, including 2-bromoindoles and dibromoindoles, depending on the presence of electron-withdrawing groups (Mitchell et al., 2012). Additionally, Keawin et al. (2005) discuss the nitration of 4,6-dimethoxyindoles using nitric acid, leading to the formation of nitro-indoles (Keawin et al., 2005).
2. Synthesis of Ligands and Complexes
4,6-Dimethoxyindole is useful in the synthesis of various ligands and complexes. Bowyer et al. (2001) describe its use in producing acyclic ligands, which, upon reaction with transition metal acetates, form neutral complexes with diverse geometries (Bowyer et al., 2001).
3. Applications in Organic Synthesis
The molecule has been utilized in various organic synthesis processes. Beyer et al. (2018) report its acylation reactions leading to the formation of novel compounds, such as dipyrrolo[2,3-a:1′,2′,3′-fg]acridin-12(1H)-ones (Beyer et al., 2018). Wood et al. (2010) describe acid-catalyzed reactions of 4,6-dimethoxyindoles with acetone and acetophenones, forming pyrrolo[a]indoles (Wood et al., 2010).
4. Chemosensor Development
Şenkuytu et al. (2019) highlight the synthesis of a novel 4,6-dimethoxyindole-based chemosensor for the selective recognition of Fe3+ and Cu2+ ions, demonstrating its utility in sensing applications (Şenkuytu et al., 2019).
5. Electrochemical Properties
The electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid, closely related to 4,6-dimethoxyindole, results in a polymer with unique electrochromic and structural properties, as described by Povlich et al. (2010) (Povlich et al., 2010).
Future Directions
The future directions for 4,6-Dimethoxyindole research could involve further exploration of its biological activities. For instance, it has been evaluated as an antioxidant and anticholinesterase candidate . Further studies could also explore its potential applications in the synthesis of other chemical compounds.
properties
IUPAC Name |
4,6-dimethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBTNARWALYSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356686 | |
Record name | 4,6-Dimethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxyindole | |
CAS RN |
23659-87-2 | |
Record name | 4,6-Dimethoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23659-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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